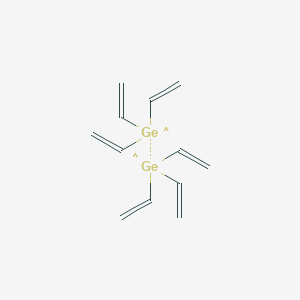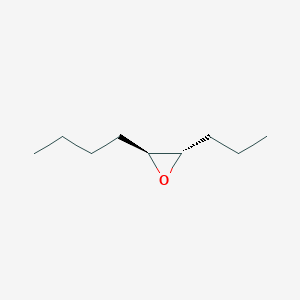
Benzoyl chloride, 3,3'-(chloromethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 3,3’-(chloromethylene)bis- is an organochlorine compound with the molecular formula C15H9Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound consists of two benzoyl chloride groups connected by a chloromethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 3,3’-(chloromethylene)bis- can be synthesized through the reaction of benzoyl chloride with formaldehyde in the presence of a catalyst. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be represented as follows:
2C6H5COCl+CH2O→C6H5COCH2COC6H5+HCl
Industrial Production Methods
Industrial production of benzoyl chloride, 3,3’-(chloromethylene)bis- involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,3’-(chloromethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl chloride derivatives.
Scientific Research Applications
Benzoyl chloride, 3,3’-(chloromethylene)bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoyl chloride, 3,3’-(chloromethylene)bis- involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: A simpler compound with a single benzoyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
3-Chlorobenzoyl chloride: A benzoyl chloride derivative with a chlorine substituent on the benzene ring.
Uniqueness
Benzoyl chloride, 3,3’-(chloromethylene)bis- is unique due to its structure, which features two benzoyl chloride groups connected by a chloromethylene bridge. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
58218-42-1 |
|---|---|
Molecular Formula |
C15H9Cl3O2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-[(3-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-3-1-5-11(7-9)14(17)19)10-4-2-6-12(8-10)15(18)20/h1-8,13H |
InChI Key |
YPLUWTSDZICWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(C2=CC(=CC=C2)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
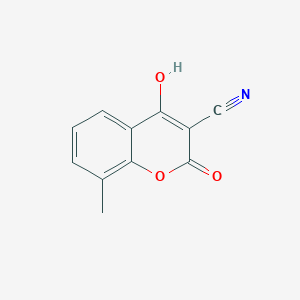

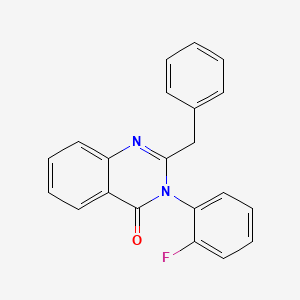
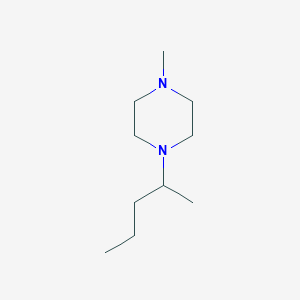

methanone](/img/structure/B14624954.png)
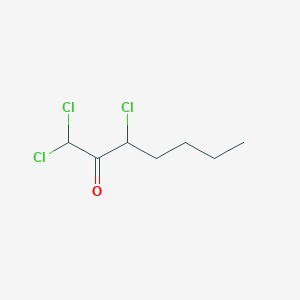

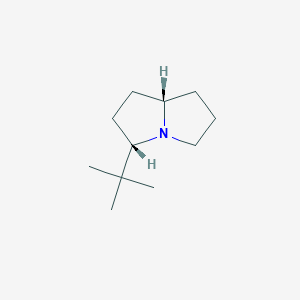
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
